(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C12H14F2N2O and a molecular weight of 240.25 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a difluorophenyl group and a methylpiperazine moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 2,3-difluorobenzoyl chloride with 4-methylpiperazine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction may produce difluorophenyl alcohols .
Scientific Research Applications
(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it may interact with neurotransmitter receptors, modulating pain perception and inflammation .
Comparison with Similar Compounds
Similar Compounds
(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone: Unique due to the presence of both difluorophenyl and methylpiperazine groups.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Similar structure but contains a pyrazole ring instead of a difluorophenyl group.
(2,3-Difluorophenyl)(4-ethylpiperazin-1-yl)methanone: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its reactivity and potential for various chemical modifications, while the methylpiperazine moiety contributes to its biological activity .
Properties
IUPAC Name |
(2,3-difluorophenyl)-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c1-15-5-7-16(8-6-15)12(17)9-3-2-4-10(13)11(9)14/h2-4H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGTZFZYLIFFHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C(=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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